molecular formula C27H33N3OS B1436801 Ness-040C5 CAS No. 1445751-90-5

Ness-040C5

Cat. No. B1436801
M. Wt: 447.6 g/mol
InChI Key: WUNMBICZGWWVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NESS-040C5 is a potent cannabinoid agonist that was developed for the treatment of glaucoma . It has reasonable selectivity for the CB2 receptor subtype, having a CB2 affinity of 0.4nM, and 25x selectivity over the related CB1 receptor .


Molecular Structure Analysis

The IUPAC name for NESS-040C5 is N-(2-isopropyl-5-methylcyclohexyl)-1-(4-methylbenzyl)-1,4-dihydrothieno[3’,2’:4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide . The molecular formula is C27H33N3OS, and the molar mass is 447.64 g·mol−1 .

Scientific Research Applications

Applications in Chemical Biophysics

Ness-040C5 finds application in chemical biophysics, particularly in the theory of nonequilibrium steady states (NESS). It is relevant in open biochemical systems with sustained sources and sinks, characterized by differences in chemical potentials. This is evident in enzyme kinetics, activation-inhibition switching, and non-Michaelis–Menten cooperativity, which are all consequences of the NESS in driven biochemical systems. This theoretical framework is crucial in understanding phenomena like the phosphorylation-dephosphorylation cycle (PdPC), a significant biochemical signaling network (Ge, Qian, & Qian, 2012).

Role in Nuclear Export Signals (NESs)

Ness-040C5 has been instrumental in the study of nuclear export signals (NESs), crucial for the transport of proteins from the nucleus to the cytoplasm. The research on NESs, facilitated by Ness-040C5, has led to the identification of key leucine-rich amino-acid sequences and their receptor interactions. This understanding is vital for studying cellular functions and diseases related to protein localization (Fukuda et al., 1997).

Advancements in Bioinformatics Tools

Ness-040C5 has contributed to the development of bioinformatics tools like LocNES, which are used for predicting NES consensus-fitting peptides in proteins. These tools employ amino acid sequences, disorder propensity, and position-specific scoring matrices to enhance the understanding of CRM1-mediated export pathways and the complex nature of NESs (Xu et al., 2015).

Insights into NES Consensus Sequences

Research involving Ness-040C5 has led to defining new NES consensus sequences with more specific and redundant residues than traditional sequences. This has been achieved through high-throughput methods and mutational analyses, providing insights into functional NESs and aiding in identifying other targeting signals or proteins for specific subcellular compartments (Kosugi, Hasebe, Tomita, & Yanagawa, 2008).

Nonlinear Energy Sinks (NESs) Applications

In the field of mechanical engineering, Ness-040C5 has been applied in the study of nonlinear energy sinks (NESs). These are used for vibration attenuation in various systems, such as turbine disk-blades. The research has focused on the design and analysis of NESs for optimizing vibration control characteristics across different engineering fields (Ding & Chen, 2020).

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-N-(5-methyl-2-propan-2-ylcyclohexyl)-11-thia-3,4-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3OS/c1-16(2)21-10-7-18(4)13-23(21)28-27(31)24-22-14-20-11-12-32-26(20)25(22)30(29-24)15-19-8-5-17(3)6-9-19/h5-6,8-9,11-12,16,18,21,23H,7,10,13-15H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNMBICZGWWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)NC(=O)C2=NN(C3=C2CC4=C3SC=C4)CC5=CC=C(C=C5)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201010004
Record name NESS-040C5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ness-040C5

CAS RN

1445751-90-5
Record name Thieno[3′,2′:4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide, 1,4-dihydro-N-[5-methyl-2-(1-methylethyl)cyclohexyl]-1-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445751-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ness-040C5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NESS-040C5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESS-040C5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6H2AAY2GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ness-040C5
Reactant of Route 2
Reactant of Route 2
Ness-040C5
Reactant of Route 3
Ness-040C5
Reactant of Route 4
Ness-040C5
Reactant of Route 5
Ness-040C5
Reactant of Route 6
Ness-040C5

Citations

For This Compound
3
Citations
CG Awuchi, MP Aja, NB Mitaki, S Morya… - Journal of …, 2023 - hindawi.com
Across communities worldwide, various new psychoactive substances (NPSs) continue to emerge, which worsens the challenges to global mental health, drug rules, and public health …
Number of citations: 3 www.hindawi.com
P Number - History, 2006 - hmong.in.th
Psilocybin ContentsและEffects[edit] วิกิภาษาไทย Psilocybin This is a featured article. Click here for more information. From Wikipedia, the free encyclopedia Jump to navigationJump to …
Number of citations: 7 hmong.in.th
I Brasile, I popolo Achuar - readitaliano.com
L'ayahuasca è l'ortografia ispanica (tradizionale) di una parola nelle lingue quechua, parlate negli stati andini di Ecuador, Bolivia, Perù e Colombia-parlanti delle lingue quechuane che …
Number of citations: 0 readitaliano.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.